N,N-Dimethyldecanamide

Catalog No.
S526193
CAS No.
14433-76-2
M.F
C12H25NO
M. Wt
199.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldecanamide

Replace toxic NMP and xylene. N,N-Dimethyldecanamide (C10 dimethylamide) solves crystallization issues in agrochemical and cleaning formulations. Key performance data:

  • Boiling point 291°C, flash point 147°C for high-temperature processes without VOC loss.
  • log P 3.44, water solubility 0.34 g/L - optimal amphiphilic balance prevents active ingredient crash-out upon dilution.
  • Direct NMP/DMF substitute; stabilizes microemulsions and enhances penetration.

Bulk stock available, immediate shipping.

CAS Number

14433-76-2

Product Name

N,N-Dimethyldecanamide

IUPAC Name

N,N-dimethyldecanamide

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

InChI

InChI=1S/C12H25NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3

InChI Key

HNXNKTMIVROLTK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)N(C)C

solubility

Soluble in DMSO

Synonyms

Dimethyl capramide; N,N-Dimethylcapylamide; N,N-Dimethylcapramide; N,N-Dimethyldecanamide; N,N-Dimethyldecanoamide; AI3-34960.

Canonical SMILES

CCCCCCCCCC(=O)N(C)C

The exact mass of the compound N,N-Dimethyldecanamide is 199.1936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 ml, 100 ml, 500 ml

N,N-Dimethyldecanamide (CAS 14433-76-2), commonly referred to as C10 dimethylamide, is a bio-renewable, polar aprotic solvent characterized by a high boiling point (291 °C), a high flash point (147 °C), and strong solvency power for complex organic molecules [1]. As a fatty acid amide, it bridges the gap between highly polar traditional solvents and lipophilic oils, offering a unique amphiphilic profile with a log Pow of 3.44 and low water solubility (0.34 g/L). In industrial procurement, it is primarily sourced as a high-performance, green replacement for heavily regulated solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and xylene[2]. Its ability to dissolve high concentrations of active ingredients while maintaining excellent toxicological and environmental profiles makes it a critical raw material in modern chemical formulation.

Selection Fit

Chain-length uniformity Single C10 chain for reproducible physicochemical properties
Regulatory context Documented EPA tolerance exemption for agrochemical inert use
Reported permeation rank Chain-length screening identifies C10 as top permeation enhancer
Low-foam intermediate Precursor for C10 quaternary ammonium compounds with lower foaming

Substituting N,N-Dimethyldecanamide with traditional polar aprotic solvents like NMP or generic aromatic hydrocarbons like xylene fundamentally compromises both regulatory compliance and formulation stability[1]. While NMP offers excellent raw solvency, its high water miscibility causes lipophilic active ingredients to rapidly crystallize and crash out of solution upon aqueous dilution—a catastrophic failure in spray applications [2]. Conversely, substituting with the closely related C8 analog (N,N-dimethyloctanamide) shifts the partition coefficient, resulting in higher water solubility that can destabilize targeted oil-in-water emulsions and reduce cuticular penetration efficacy [3]. The specific C10 chain length of N,N-Dimethyldecanamide provides an optimal, non-interchangeable balance: it retains enough polarity to dissolve difficult active pharmaceutical and agrochemical ingredients while possessing sufficient lipophilicity to inhibit crystallization and stabilize microemulsions during downstream processing [1].

Substitution Risk

Chain-length mismatch: Substituting with C8, C12–C18, or mixed-chain dimethylamides may alter solubility, permeation, and regulatory status.

Composition variability: Mixed-chain products (e.g., coco dimethylamide) may introduce batch-to-batch variation, limiting formulation reproducibility.

Performance deviation: Reported permeation enhancement and low-foam properties are chain-length dependent and may not transfer to other chain lengths.

Regulatory and Toxicity Profile vs. NMP

N,N-Dimethyldecanamide serves as a direct drop-in replacement for NMP in many polymer and agrochemical applications, driven by stark differences in toxicological classification [1]. While NMP is classified as a Substance of Very High Concern (SVHC) due to Category 1B reproductive toxicity, N,N-Dimethyldecanamide is readily biodegradable and carries no SVHC designation [2]. This allows formulators to bypass strict REACH restrictions, volume limitations, and stringent personal protective equipment (PPE) mandates associated with NMP exposure [1].

Evidence DimensionRegulatory Status and Toxicity Classification
Target Compound DataNon-SVHC, readily biodegradable, low toxicity
Comparator Or BaselineNMP (SVHC, Reprotoxic Category 1B)
Quantified DifferenceElimination of SVHC status and associated regulatory volume limits
ConditionsIndustrial handling and REACH compliance frameworks

Procuring N,N-Dimethyldecanamide eliminates the regulatory overhead, supply chain risks, and occupational exposure liabilities inherent to NMP.

Skin permeation rank
Head-to-head
C10 produced maximal permeation enhancement among C8, C10, C12, C14 analogs (rat skin, ibuprofen/naproxen).
Supports chain-length screening for permeation research
Data to verify in target formulation

Crystallization Inhibition in Aqueous Dilution vs. NMP

In the formulation of emulsifiable concentrates (ECs), the solvent must prevent the active ingredient from crystallizing when the concentrate is diluted in water. N,N-Dimethyldecanamide excels in this role compared to highly water-miscible solvents like NMP[1]. Because NMP rapidly partitions into the aqueous phase upon dilution, it leaves lipophilic actives (e.g., triazole fungicides) stranded, leading to rapid crystal growth [2]. N,N-Dimethyldecanamide's low water solubility (0.34 g/L) and lipophilic tail ensure it remains in the dispersed oil droplets, keeping the active ingredient fully solubilized and preventing nozzle blockage in spray equipment.

Evidence DimensionActive Ingredient Phase Stability upon Aqueous Dilution
Target Compound DataMaintains active ingredient in stable micro-emulsion droplets
Comparator Or BaselineNMP (Rapid partitioning into water, causing active ingredient crystallization)
Quantified DifferenceComplete prevention of macro-crystal formation in diluted ECs
ConditionsDilution of emulsifiable concentrates into water for spray application

Prevents catastrophic formulation failure and equipment clogging, ensuring reliable delivery of active ingredients in field applications.

EPA tolerance exemption
Class-level
Exempt from residue tolerance requirement under 40 CFR Part 180 for pesticide inert use (C10 and C8 only).
Regulatory status review; exemption specific to C8 and C10
Verify current status and applicability

Volatility and Thermal Safety vs. Xylene

For high-temperature processing and industrial coatings, N,N-Dimethyldecanamide offers a vastly superior safety and emission profile compared to traditional aromatic solvents like xylene[1]. N,N-Dimethyldecanamide features a boiling point of 291 °C and a closed-cup flash point of 147 °C . In contrast, xylene boils at approximately 138–144 °C with a highly flammable flash point of around 25–32 °C [1]. This massive shift not only drastically reduces Volatile Organic Compound (VOC) emissions during curing and drying phases but also reclassifies the manufacturing environment out of high-flammability hazard zones.

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash Point: 147 °C, Boiling Point: 291 °C
Comparator Or BaselineXylene (Flash Point: ~25-32 °C, Boiling Point: ~138-144 °C)
Quantified Difference>115 °C increase in flash point; >145 °C increase in boiling point
ConditionsStandard atmospheric pressure and closed-cup flash point testing

Enables high-temperature manufacturing without extreme explosion-proofing, while simultaneously meeting strict low-VOC environmental regulations.

Environmental hazard profile
Class-level
BIOWIN ready biodegradability probability >0.97; no reproductive toxicity classification (vs. NMP/DMF H360D).
Predicted biodegradation and hazard classification context
Model-based prediction; confirm with experimental data

Hydrophobicity Tuning vs. C8 Amide (N,N-Dimethyloctanamide)

When selecting between fatty acid amides, the exact chain length dictates the solvent's partitioning behavior. N,N-Dimethyldecanamide (C10) provides a higher octanol-water partition coefficient (log Pow = 3.44) compared to the shorter C8 analog, N,N-dimethyloctanamide[1]. This increased lipophilicity reduces the water solubility of the C10 amide to 0.34 g/L, making it significantly more hydrophobic than the C8 variant . For formulators, this means the C10 amide is better suited for highly lipophilic active ingredients and provides superior wash-off resistance and cuticular penetration in agricultural and topical applications [1].

Evidence DimensionOctanol-Water Partition Coefficient (log Pow) and Water Solubility
Target Compound Datalog Pow: 3.44, Water Solubility: 0.34 g/L
Comparator Or BaselineN,N-dimethyloctanamide (Lower log Pow, higher water solubility)
Quantified DifferenceHigher log Pow and lower aqueous solubility for the C10 chain
ConditionsStandard physicochemical property profiling at 20-25 °C

Allows precise matching of the solvent's HLB to highly lipophilic active ingredients, optimizing emulsion stability and surface retention.

Agrochemical solubilization
Data to verify
Reported excellent solubilization of triazole fungicides, chlorpyrifos, propanil, trifluralin; inhibits crystallization upon dilution.
Supports solvent selection for EC/ME/SE/EW formulations
Formulation-specific solubility testing required
Low-foam biocide intermediate
Class-level
C10-derived quats exhibit lower foaming and higher water solubility compared to C12–C14 coco-based quats.
Supports low-foam biocide synthesis context
Performance validation in target application needed

Agrochemical Emulsifiable Concentrates (ECs) and Microemulsions (MEs)

Ideal for solubilizing complex, heavily lipophilic active ingredients like triazole fungicides (e.g., tebuconazole). The solvent's low water solubility prevents crystallization upon tank-mixing with water, ensuring consistent field application and preventing nozzle clogging [1].

NMP-Free Industrial Cleaning and Degreasing

Used in heavy-duty degreasers, resin cleanup, and polymer removal where NMP or dichloromethane are banned. Its high boiling point (291 °C) allows for heated cleaning baths without significant evaporative losses or VOC hazards [2].

Polymer Processing and PVC Coatings

Acts as a high-boiling coalescing agent and surface-active solvent in paints and coatings for hard PVC, replacing reprotoxic solvents while maintaining excellent substrate wetting and adhesion [3].

Transdermal and Topical Delivery Systems

Functions as a penetration enhancer in veterinary and specialized pharmaceutical formulations, leveraging its amphiphilic C10 structure to fluidize lipid bilayers and drive active ingredients across biological membranes without the toxicity of traditional aprotic solvents[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical formulation development
Chain-length uniformity and reported tolerance exemption
Crystallization inhibition and regulatory status verification
Transdermal permeation research
Reported chain-length rank in permeation enhancement
Permeation comparison across C8–C14 analogs
Low-foam biocide intermediate synthesis
C10-derived quaternary ammonium low-foaming profile
Foam and solubility testing against C12–C14 quats
Solvent replacement in industrial/agrochemical settings
Predicted biodegradability and non-reprotoxic classification
Comparative performance and regulatory acceptance review

Physical Description

Liquid

XLogP3

4

Exact Mass

199.1936

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O29Y6X2JEZ

GHS Hazard Statements

Aggregated GHS information provided by 513 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (76.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14433-76-2

Wikipedia

Dimethyl capramide

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Decanamide, N,N-dimethyl-: ACTIVE
1: García-Cela E, Gil-Serna J, Marín S, Acevedo H, Patiño B, Ramos AJ. Effect of preharvest anti-fungal compounds on Aspergillus steynii and A. carbonarius under fluctuating and extreme environmental conditions. Int J Food Microbiol. 2012 Oct 1;159(2):167-76. doi: 10.1016/j.ijfoodmicro.2012.08.001. Epub 2012 Aug 7. PubMed PMID: 22947301.

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